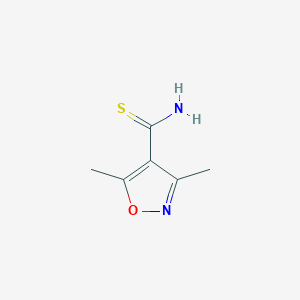

dimethyl-1,2-oxazole-4-carbothioamide

Description

Dimethyl-1,2-oxazole-4-carbothioamide (CAS RN: 1082849-82-8) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a carbothioamide (-C(S)NH₂) group at position 4 and methyl groups at positions 1 and 2. Oxazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. While direct biological data for this specific compound are absent in the provided evidence, its structural features suggest relevance in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(6(7)10)4(2)9-8-3/h1-2H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHURARKKIZTMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the cyclocondensation of β-keto thioamides with hydroxylamine hydrochloride to form the 1,2-oxazole ring. The β-keto thioamide precursor is synthesized via thionation of β-keto esters using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). For example:

-

Synthesis of β-keto thioamide :

-

Cyclization :

Key Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

Advantages :

-

Direct introduction of the thioamide group during cyclization.

-

High functional group tolerance for substituted β-keto thioamides.

Limitations :

-

Requires stringent control of moisture to prevent hydrolysis of intermediates.

Post-Synthetic Modification of Oxazole-4-Carboxylates

Two-Step Conversion: Ester → Acid → Thioamide

This approach modifies preformed oxazole-4-carboxylates, such as methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate, through hydrolysis followed by thioamidation:

Step 1: Hydrolysis of Ester to Carboxylic Acid

Step 2: Thioamidation via Hurd-Moriyama Reaction

Key Parameters

| Parameter | Value/Range |

|---|---|

| Hydrolysis Solvent | Methanol/water (1:1) |

| Thioamidation Agent | NH₄SCN |

| Yield (Overall) | 58–64% |

Advantages :

Limitations :

-

Multi-step process with intermediate purification requirements.

Direct Synthesis via Acylpyridinium Intermediate Trapping

Methodology Adapted from Triflylpyridinium Reagents

| Parameter | Value/Range |

|---|---|

| Activator | DMAP-Tf (1.3 equiv) |

| Solvent | DCM |

| Temperature | 40°C |

| Yield | 70–78% |

Advantages :

-

High regioselectivity and functional group compatibility.

Limitations :

-

Requires specialized reagents (TosMIC, DMAP-Tf).

Microwave-Assisted Synthesis

Accelerated Cyclization under Microwave Irradiation

Microwave irradiation (MWI) reduces reaction times and improves yields by enhancing the cyclization kinetics of β-keto thioamides:

Procedure

Key Parameters

| Parameter | Value/Range |

|---|---|

| Power | 300 W |

| Solvent | DMF |

| Yield | 80–85% |

Advantages :

Limitations :

-

Limited scalability compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield Range | Time | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 65–72% | 6–8 hours | Moderate | Low |

| Post-Synthetic | 58–64% | 8–10 hours | High | Moderate |

| Acylpyridinium | 70–78% | 2–3 hours | High | High |

| Microwave-Assisted | 80–85% | 15 minutes | Low | Low |

Challenges and Optimization Strategies

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carbothioamide group into other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dimethyl-1,2-oxazole-4-carbothioamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between dimethyl-1,2-oxazole-4-carbothioamide and related compounds from the evidence:

Key Comparative Insights

Heterocyclic Core Influence

- Oxazole vs. Chromone/Benzoic Acid: The 1,2-oxazole core (five-membered ring with O and N) offers distinct electronic properties compared to the bicyclic chromone or planar benzoic acid derivatives.

- Thioamide vs. Carboxy/Prenyl Groups : The carbothioamide group in this compound may confer higher lipophilicity than the polar carboxy group in chromones, improving membrane permeability. Prenylated benzoic acid derivatives rely on hydrophobic prenyl chains for activity, suggesting different mechanisms of action .

Antimicrobial Activity

- Chromones and prenylated benzoic acids exhibit direct antimicrobial effects against Gram-positive bacteria (e.g., S. aureus) and fungi (C. tropicalis).

- While this compound lacks reported activity, oxazole analogs (e.g., isoxazoles) are known for antibacterial properties. The thioamide group could enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) through sulfur-mediated interactions .

Biological Activity

Dimethyl-1,2-oxazole-4-carbothioamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a unique combination of an oxazole ring and a carbothioamide group. The synthesis typically involves cyclization reactions, commonly using 3-methyl-2-oxazoline and thiourea in the presence of sodium hydroxide under elevated temperatures in an aqueous medium. This structural uniqueness contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various cellular processes such as:

- Signal Transduction : Influencing pathways that govern cell communication.

- Gene Expression : Affecting the transcriptional activity of certain genes.

- Metabolic Pathways : Modulating metabolic processes within cells.

Biological Activities

This compound exhibits a range of biological activities:

1. Immunomodulatory Effects

- The compound has been shown to influence immune responses by modulating cytokine production and altering immune cell activity. For instance, it can enhance the recruitment of specific immune cells in response to stimuli like lipopolysaccharides (LPS) and has demonstrated inhibitory effects on TNF-alpha production in vitro .

2. Antimicrobial Properties

- Research indicates potential antimicrobial activity, making it a candidate for further studies in treating infections. The compound's ability to interact with microbial enzymes may underlie its efficacy.

3. Anticancer Activity

- Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This activity is likely due to its effects on cellular signaling pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, such as 3,5-dimethyl-4-isoxazolecarbothioamide. However, its unique combination of functional groups imparts distinct pharmacological properties that may enhance its therapeutic potential.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Immunomodulatory, Antimicrobial | Modulates cytokine production |

| 3,5-Dimethyl-4-Isoxazolecarbothioamide | Antimicrobial | Inhibits microbial enzyme activity |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Immunological Studies : In vitro assays demonstrated that this compound could inhibit the humoral immune response while stimulating certain aspects of delayed-type hypersensitivity (DTH) responses in vivo .

- Cytokine Regulation : Research indicated that this compound significantly reduced the levels of inflammatory cytokines like TNF-alpha in cultured human blood samples exposed to LPS .

- Anticancer Potential : A study evaluating the antiproliferative effects against various cancer cell lines (A549, PC-3) revealed notable reductions in cell viability upon treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.